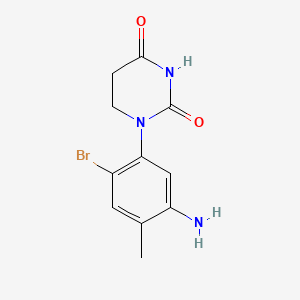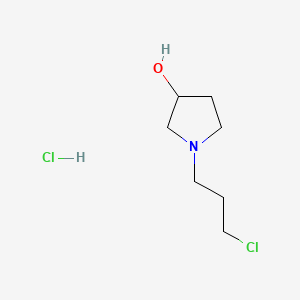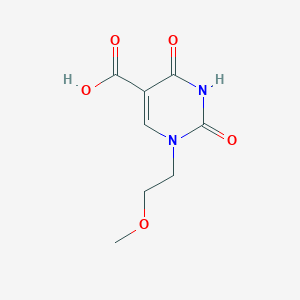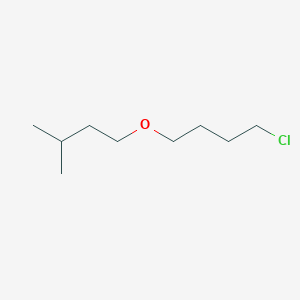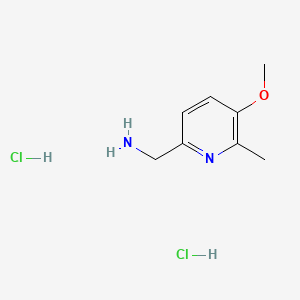
tert-butyl N-(3-amino-3-ethylpentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-amino-3-ethylpentyl)carbamate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a type of carbamate, which is a class of compounds known for their use in organic synthesis and as protecting groups for amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-3-ethylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(3-amino-3-ethylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(3-amino-3-ethylpentyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to protect amine groups allows for selective modification of biomolecules .
Medicine: In medicine, carbamates are explored for their potential as drug candidates. This compound may have applications in developing new therapeutic agents .
Industry: Industrially, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-amino-3-ethylpentyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is exploited in peptide synthesis and other organic reactions .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
tert-Butyl (3-aminopropyl)carbamate: Similar structure but with different substituents.
Uniqueness: tert-Butyl N-(3-amino-3-ethylpentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to protect amine groups under mild conditions makes it particularly valuable in organic synthesis .
Propiedades
Fórmula molecular |
C12H26N2O2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
tert-butyl N-(3-amino-3-ethylpentyl)carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-6-12(13,7-2)8-9-14-10(15)16-11(3,4)5/h6-9,13H2,1-5H3,(H,14,15) |
Clave InChI |
JBPWYAZYPWCHJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCNC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





